

Application Notes and Protocols for High-Throughput Screening with LRRK2-IN-16

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Compound of Interest

Compound Name: LRRK2-IN-16

Cat. No.: B2932488

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Introduction

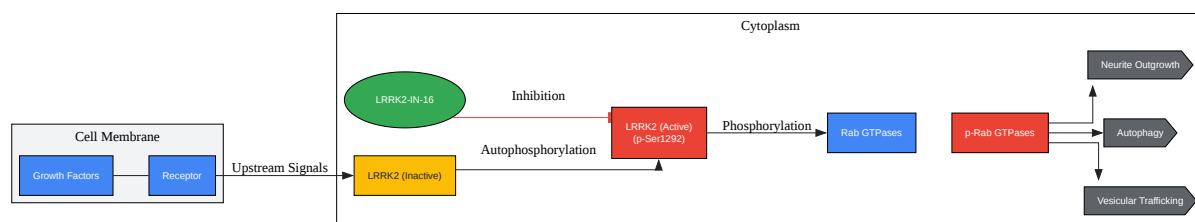
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation within the kinase domain is particularly prevalent and leads to increased kinase activity, which is believed to contribute to neuronal toxicity.[1][3][4] This has positioned LRRK2 as a key therapeutic target for the development of novel treatments for Parkinson's disease.

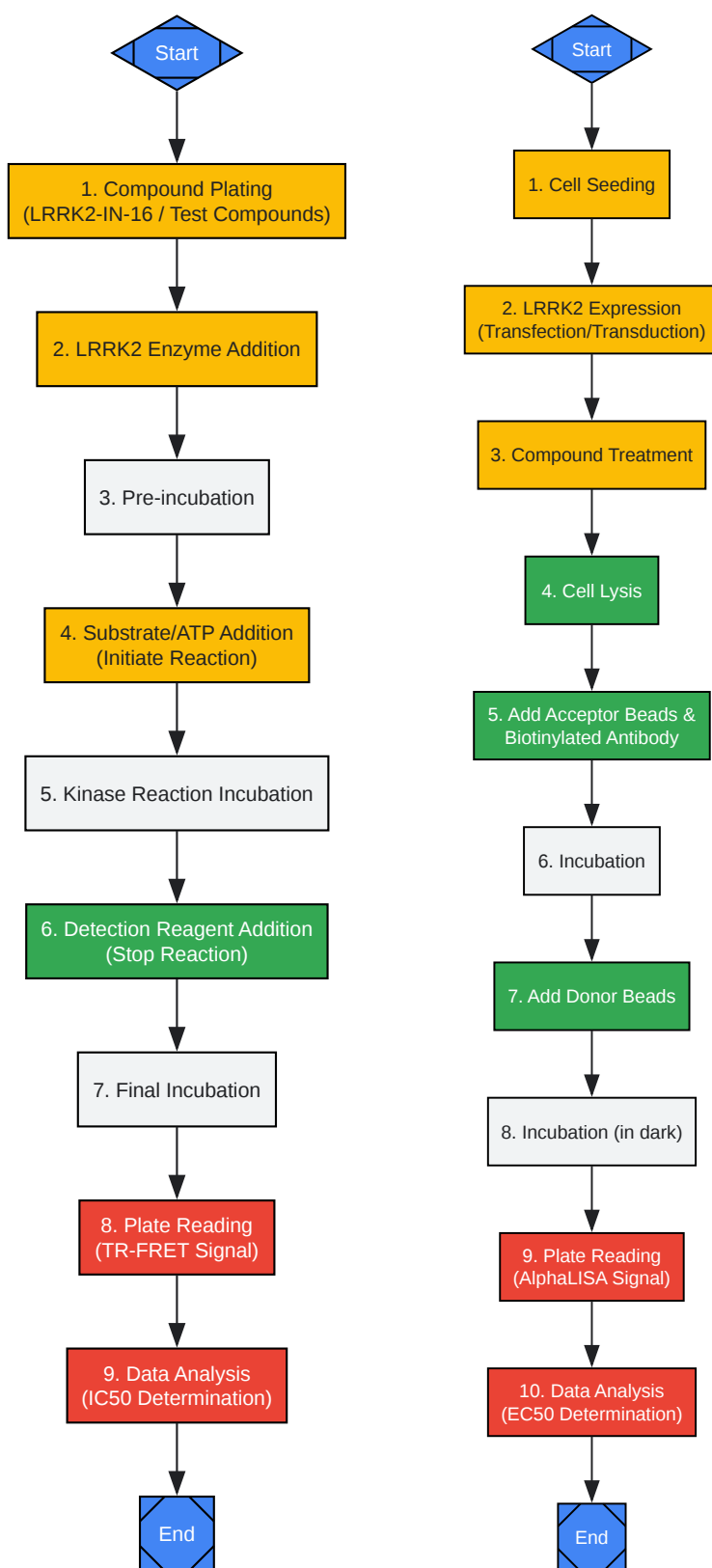
LRRK2-IN-16 is an inhibitor of LRRK2 kinase activity with a reported IC₅₀ value of less than 5 μ M.[5] These application notes provide detailed protocols for developing a high-throughput screen (HTS) to identify and characterize inhibitors of LRRK2, using **LRRK2-IN-16** as a reference compound. The protocols described are suitable for both biochemical and cellular assay formats, enabling a comprehensive evaluation of potential therapeutic candidates.

LRRK2 Signaling Pathway

LRRK2 is a complex signaling protein involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[6][7][8] Its kinase activity is central to its pathological function in Parkinson's disease. LRRK2 can phosphorylate itself (autophosphorylation) and various substrates, including a subset of Rab GTPases.[1] The

diagram below illustrates a simplified overview of the LRRK2 signaling pathway and the mechanism of inhibition by compounds like **LRRK2-IN-16**.





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